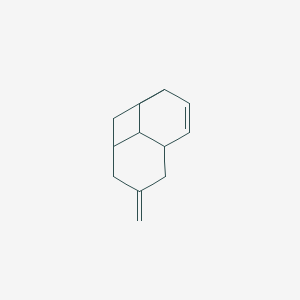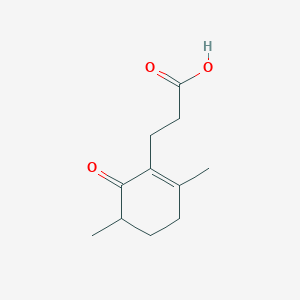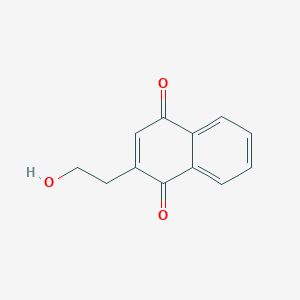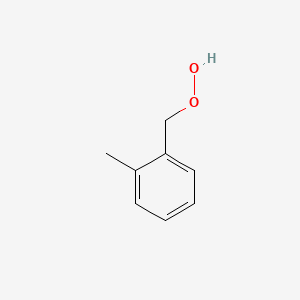
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- is a chemical compound with the molecular formula C12H16 It is a derivative of naphthalene, characterized by its unique structure that includes multiple rings and a methylene group
Preparation Methods
The synthesis of 2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and molecular interactions . In biology, it may be used to investigate the effects of specific structural features on biological activity. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Industrial applications include its use as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism by which 2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2,7-Methanonaphthalene, 1,2,3,4,4a,7,8,8a-octahydro-3-methylene- can be compared with other similar compounds such as γ-Eudesmol and δ-Cadinol . These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Properties
CAS No. |
55794-98-4 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
6-methylidenetricyclo[5.3.1.04,9]undec-2-ene |
InChI |
InChI=1S/C12H16/c1-8-4-10-3-2-9-5-11(8)7-12(10)6-9/h2-3,9-12H,1,4-7H2 |
InChI Key |
KDZSEHUJKVRABW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C=CC3CC2CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
